2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-6-methoxy-1H-indole
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Overview
Description
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-6-methoxy-1H-indole is an organic compound characterized by its complex structure, incorporating a piperidine ring, an indole moiety, and a pyridine ring substituted with a chlorine atom. Its multifaceted nature offers interesting applications across various fields, including chemistry, biology, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-6-methoxy-1H-indole typically involves several key steps:
Formation of the Indole Core: : The initial step often starts with the construction of the 6-methoxy-1H-indole core, which can be synthesized using Fischer indole synthesis.
Chloropyridine Attachment:
Piperidine Ring Integration: : Finally, the piperidine ring is introduced and linked to the existing scaffold via a series of condensation reactions and functional group transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Batch Reactions: : Utilizing automated reactors that ensure precise control over reaction parameters.
Catalysis: : Employment of catalysts to increase yield and reduce reaction times.
Purification Processes: : Using chromatographic techniques or crystallization to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation to form various derivatives, while reduction can often be used to modify the piperidine or pyridine moieties.
Substitution Reactions: : Due to the presence of the chlorine atom on the pyridine ring, the compound is amenable to electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles and Electrophiles: : In substitution reactions, common reagents include halides, amines, or alcohols, depending on the desired functional group transformation.
Major Products
The major products of these reactions often depend on the specific functional groups being modified or introduced, leading to derivatives with potential variations in biological or chemical activity.
Scientific Research Applications
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-6-methoxy-1H-indole finds applications in several scientific domains:
Chemistry: : As a precursor in the synthesis of more complex molecules for material science.
Biology: : Serving as a tool in biochemical assays to study receptor binding or enzyme inhibition.
Medicine: : Potentially used in the development of therapeutic agents targeting specific biological pathways.
Industry: : Employed in the synthesis of polymers or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action for this compound is largely defined by its interaction with specific molecular targets. It may:
Bind to Receptors: : Influencing signal transduction pathways in cells.
Inhibit Enzymes: : Modulating biochemical reactions and metabolic pathways.
Alter Gene Expression: : Through interaction with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Unique Properties
This compound's uniqueness lies in its specific combination of a piperidine ring with an indole core and a substituted pyridine ring, conferring distinct chemical and biological properties.
Similar Compounds
2-(4-Methylpiperidine-1-carbonyl)-6-methoxy-1H-indole: : Lacks the chloropyridin-4-yl group, offering different chemical reactivity.
2-(4-{[(3-Bromopyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-6-methoxy-1H-indole: : Substitutes chlorine with bromine, which may alter its biological activity.
This compound's specific structure results in unique interactions, making it a valuable subject of study and application in various fields.
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Properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-27-16-3-2-15-10-19(24-18(15)11-16)21(26)25-8-5-14(6-9-25)13-28-20-4-7-23-12-17(20)22/h2-4,7,10-12,14,24H,5-6,8-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKULTYHONGLCNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)COC4=C(C=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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